molecular formula C10H12BrN3S B14886524 2-(5-Bromothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile

2-(5-Bromothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile

Cat. No.: B14886524
M. Wt: 286.19 g/mol
InChI Key: VSBKUFVOHQLUES-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a synthetic organic compound that features a bromothiophene moiety and an azetidine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step often involves coupling the bromothiophene and azetidine intermediates using reagents like palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile
  • 2-(5-Fluorothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile

Uniqueness

The presence of the bromine atom in 2-(5-Bromothiophen-2-yl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile may confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-[3-(methylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C10H12BrN3S/c1-13-7-5-14(6-7)8(4-12)9-2-3-10(11)15-9/h2-3,7-8,13H,5-6H2,1H3

InChI Key

VSBKUFVOHQLUES-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(C#N)C2=CC=C(S2)Br

Origin of Product

United States

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